2-(1,3-Thiazolidin-2-YL)ethan-1-OL

Chiral building block Asymmetric synthesis Thiazolidine regioisomers

Avoid synthetic failures caused by ordering the inactive 3-substituted regioisomer. 2-(1,3-Thiazolidin-2-YL)ethan-1-OL is the correct 2-substituted variant featuring a chiral C2 center critical for asymmetric synthesis and a hydrolytically labile ring for controlled cysteamine release. - Chiral Integrity: Enables diastereoselective transformations; verify enantiomeric purity at order. - Prodrug Utility: Acid-catalyzed ring-opening releases cysteamine; primary alcohol permits esterification for targeted delivery. - CNS-Profile: Favorable clogP (~1.0) and tPSA (~49 Ų) for blood-brain barrier penetration studies.

Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
Cat. No. B13252786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Thiazolidin-2-YL)ethan-1-OL
Molecular FormulaC5H11NOS
Molecular Weight133.21 g/mol
Structural Identifiers
SMILESC1CSC(N1)CCO
InChIInChI=1S/C5H11NOS/c7-3-1-5-6-2-4-8-5/h5-7H,1-4H2
InChIKeyQVTWJRBSQNKYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Thiazolidin-2-YL)ethan-1-OL: Identity and Selection Significance


2-(1,3-Thiazolidin-2-YL)ethan-1-OL (CAS 143366-05-6, also known as 2-(2-thiazolidinyl)ethanol) is a five-membered saturated sulfur–nitrogen heterocycle bearing a primary alcohol on a side chain at the 2-position. The thiazolidine ring confers both nucleophilic reactivity at the nitrogen and sulfur atoms and the capacity for ring-opening hydrolysis to release cysteamine, while the primary alcohol enables esterification, etherification, and oxidation chemistries [1]. The 2-substitution pattern creates a stereogenic center at C2, a feature absent in the regioisomeric 3-substituted analog (2-(1,3-thiazolidin-3-yl)ethanol, CAS 98896-97-0), and this structural distinction directly impacts downstream synthetic utility in chiral building-block strategies [2].

Regioisomer 2-substituted thiazolidine with C2 stereocenter
Functional handle Primary alcohol for esterification, etherification, oxidation
Synthetic utility Supports chiral building-block strategies; ring may act as latent cysteamine

Why the 2-Substituted Isomer Cannot Be Interchanged


Although 2-(1,3-thiazolidin-2-yl)ethan-1-ol and its 3-substituted regioisomer (CAS 98896-97-0) share identical molecular formulae (C₅H₁₁NOS) and molecular weights (133.21 g·mol⁻¹), their connectivity differs fundamentally: the ethanol side chain is attached to the carbon at position 2 versus the nitrogen at position 3 . This positional isomerism has cascading consequences. The 2-substituted compound possesses a chiral center at C2 (enabling enantioselective synthesis), whereas the 3-substituted compound is achiral at the ring and cannot serve as a chiral building block without additional derivatization [1]. Furthermore, 2-substituted thiazolidines undergo acid-catalyzed hydrolytic ring-opening to release cysteamine, a property exploited in prodrug design; the 3-substituted analog lacks this direct hydrolytic pathway [2]. Procuring the incorrect regioisomer therefore introduces risk of failed stereochemical outcomes or blocked prodrug-release functionality in downstream workflows.

Target 2-substituted isomer
  • C2 stereocenter enables enantioselective route exploration
  • 2-monosubstituted ring may undergo acid-catalyzed hydrolysis
  • Neutral primary alcohol compatible with broad derivatization
3-substituted isomer risk
  • Achiral ring; stereochemical outcomes may not transfer
  • No direct hydrolytic cysteamine-release pathway
  • Procurement of wrong regioisomer may compromise prodrug or chiral workflows

Differentiation Evidence for 2-(1,3-Thiazolidin-2-YL)ethan-1-OL


Regioisomeric Differentiation and Chiral Center Presence

2-(1,3-Thiazolidin-2-yl)ethan-1-ol (CAS 143366-05-6) carries the ethanol substituent on the C2 carbon, which is a defined stereocenter in the solid state and in solution. The regioisomer 2-(1,3-thiazolidin-3-yl)ethanol (CAS 98896-97-0) carries the ethanol substituent on the N3 nitrogen and lacks a ring stereocenter entirely . The presence of a stereocenter in the target compound has been experimentally confirmed by X-ray crystallography on closely related 2-arylthiazolidines, where the C2 center adopts a well-defined envelope conformation [1]. This structural feature is absent in the 3-substituted isomer, which is constitutionally incapable of supporting enantioselective transformations at the ring.

Chiral center presence
Head-to-head
1 stereocenter (C2) vs 0 (achiral)
Supports enantioselective synthesis review
Confirmed by X-ray of 2-aryl analogs
Chiral building block Asymmetric synthesis Thiazolidine regioisomers

Hydrolytic Prodrug Potential Comparison

The acid-catalyzed hydrolysis of 2-substituted thiazolidines to yield 2-aminoethanethiol (cysteamine) and the corresponding carbonyl compound is a well-characterized transformation exploited for prodrug delivery. Patent EP1024139A1 explicitly teaches that the hydrolysis rate is governed by the substitution pattern at C2: 2-monosubstituted thiazolidines hydrolyze more readily than 2,2-disubstituted analogs, while 3-substituted thiazolidines (N-alkylated) are not substrates for this ring-opening pathway [1]. In a radioprotection study using a clonogenic assay in V79 cells, 2-substituted thiazolidine prodrugs of cysteamine completely eliminated the inherent cytotoxicity of free cysteamine at concentrations up to 25 mM while retaining radioprotective efficacy [2]. Although the specific hydrolysis half-life of 2-(1,3-thiazolidin-2-yl)ethan-1-ol has not been published, its 2-monosubstituted status places it in the hydrolytically labile class, a property absent in the 3-substituted isomer.

Hydrolytic prodrug potential
Class-level inference
2-monosubstituted class may release cysteamine
Supports prodrug research platform context
Specific hydrolysis half-life not reported
Prodrug Cysteamine release Thiazolidine hydrolysis Radioprotection

Synthetic Versatility of the Primary Alcohol Handle

The primary alcohol of 2-(1,3-thiazolidin-2-yl)ethan-1-ol provides a neutral, non-ionizable functional handle suitable for Mitsunobu reactions, esterification, silyl protection, and oxidation to the aldehyde or carboxylic acid. By contrast, thiazolidine-2-carboxylic acid (CAS 16310-13-7) carries a carboxylic acid that can introduce undesired ionic character, and 2-(thiazolidin-2-yl)ethanamine (if available) presents a basic amine requiring orthogonal protection strategies . In the patented synthesis of thiazolidine-based corrosion inhibitors (US 6,419,857), 2-hydroxyethyl-substituted thiazolidines are specifically claimed as intermediates that can be further functionalized through the alcohol without interfering with the thiazolidine ring integrity [1].

Alcohol handle neutrality
Cross-study comparable
pKa ~16 vs ~2.5 (acid), ~10 (amine)
Broadens pH-independent derivatization compatibility
Estimated pKa; synthetic scope per US 6419857
Synthetic intermediate Alcohol functionalization Thiazolidine derivatives

Physical Property Differentiation: Computed LogP and Polar Surface Area vs. Regioisomer and Chain-Length Analogs

The computed partition coefficient (clogP) and polar surface area (PSA) differentiate 2-(1,3-thiazolidin-2-yl)ethan-1-ol from its closest analogs. The 3-substituted regioisomer (CAS 98896-97-0) has an identical molecular formula but a different spatial arrangement of the hydroxyl group, resulting in a slightly altered dipole moment and hydrogen-bonding capacity. More significantly, shortening the side chain to a methanol group (2-(thiazolidin-2-yl)methanol) reduces the topological polar surface area (tPSA) and alters the H-bond donor/acceptor ratio, while oxidation to the carboxylic acid (thiazolidine-2-carboxylic acid, tPSA ~66.4 Ų, clogP ~ -0.5) produces a markedly more polar, less membrane-permeable entity . Although experimentally measured logP values for the target compound are not publicly available, the alchemically predicted clogP of 2-(1,3-thiazolidin-2-yl)ethan-1-ol is approximately 1.0, falling within the favorable range for CNS drug-likeness (clogP <3, tPSA <90 Ų), whereas thiazolidine-2-carboxylic acid falls outside this range [1].

Predicted clogP & tPSA
Computed; data to verify
clogP ~1.0, tPSA ~49 Ų
Favorable CNS drug-like property profile
No experimental logP; vs. acid analog ΔclogP ~1.5, ΔtPSA ~17.4 Ų
LogP PSA Physicochemical properties Drug-likeness

Optimal Application Scenarios for 2-(1,3-Thiazolidin-2-YL)ethan-1-OL


Chiral Building Block for Asymmetric Synthesis

In medicinal chemistry campaigns requiring enantiomerically pure thiazolidine intermediates, 2-(1,3-thiazolidin-2-yl)ethan-1-ol is the appropriate procurement choice over the 3-substituted isomer. Its C2 stereocenter can be exploited in diastereoselective transformations, as demonstrated for structurally related 2-arylthiazolidines employed in enantioselective aldehyde alkylation [1]. Researchers should specify enantiomeric purity requirements at the time of order, as commercial sources may supply the racemate by default.

Cysteamine Prodrug Platform

The 2-monosubstituted thiazolidine scaffold permits controlled hydrolytic release of cysteamine, a property validated in radioprotection studies where thiazolidine prodrugs abolished the cytotoxicity of free cysteamine at concentrations up to 25 mM while maintaining protective efficacy [2]. 2-(1,3-Thiazolidin-2-yl)ethan-1-ol can serve as a starting material for synthesizing novel prodrug candidates, with the primary alcohol providing a site for attaching targeting moieties without compromising the hydrolytically labile thiazolidine ring [3].

Corrosion Inhibitor Intermediate

The US patent 6,419,857 discloses thiazolidines bearing hydroxyethyl substituents as effective corrosion inhibitors for metal surfaces. The primary alcohol of 2-(1,3-thiazolidin-2-yl)ethan-1-ol enables further functionalization (e.g., esterification with fatty acids) to tune solubility and metal-surface affinity without disrupting the thiazolidine ring's corrosion-inhibiting properties [4]. This differentiates it from thiazolidine-2-carboxylic acid, whose ionizable carboxyl group can promote unwanted salt formation on metal surfaces.

Neutral Scaffold for CNS-Penetrant Libraries

With a predicted clogP of approximately 1.0 and tPSA of approximately 49 Ų, 2-(1,3-thiazolidin-2-yl)ethan-1-ol resides within favorable CNS drug-like property space [5]. In contrast, the carboxylic acid analog (thiazolidine-2-carboxylic acid) has a much higher polarity (clogP ~ -0.5, tPSA ~66.4 Ų) that would limit blood–brain barrier penetration. For CNS-focused compound libraries, the target compound offers a superior physicochemical starting point when the synthetic objective requires a neutral, derivatizable thiazolidine scaffold.

Application
Selection Property
Validation Focus
Chiral building-block research
C2 stereocenter context
Enantiomeric purity specification
Cysteamine prodrug research
2-monosubstituted thiazolidine scaffold
Hydrolysis-release endpoint context
Corrosion inhibitor intermediate
Neutral alcohol derivatization handle
Metal-surface affinity and ring stability context
CNS-focused library design
Predicted clogP ~1.0, tPSA ~49 Ų
Physicochemical property verification
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